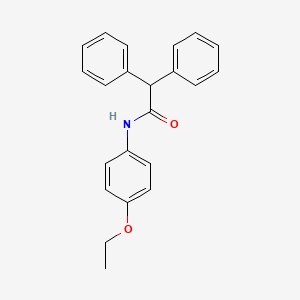![molecular formula C20H23NO2 B5648067 N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5648067.png)
N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide, also known as DMPA, is a synthetic compound that belongs to the class of benzoylphenylureas. It is widely used in scientific research as an insecticide and acaricide due to its potent activity against various pest species. DMPA is known for its unique mode of action, which involves disrupting the growth and development of insects and mites.
Wirkmechanismus
N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide acts on the insect and mite nervous system by inhibiting the synthesis of chitin, a key component of the exoskeleton. This leads to the disruption of the growth and development of pests, ultimately resulting in their death. N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide also affects the metabolism of pests by inhibiting the activity of various enzymes involved in energy production and detoxification.
Biochemical and physiological effects:
N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide has been shown to have a variety of biochemical and physiological effects on pests. It affects the synthesis of chitin, as well as the activity of enzymes involved in energy production and detoxification. N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide has also been shown to affect the expression of genes involved in growth and development, as well as stress responses. In addition, N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide has been shown to have immunomodulatory effects on pests, affecting their ability to fight off infections and diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide has several advantages for lab experiments, including its potent activity against a wide range of pests, its unique mode of action, and its ability to affect various biochemical and physiological processes. However, there are also some limitations to its use, including its potential toxicity to non-target organisms and its limited solubility in water, which can make it difficult to administer in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide, including the development of new synthesis methods and purification techniques to improve its purity and yield. In addition, there is a need for further research on the mechanism of action of N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide, as well as its effects on non-target organisms and the environment. There is also a need for research on the potential use of N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide in pest management strategies, including its use in combination with other insecticides and acaricides. Finally, there is a need for research on the potential use of N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide in other areas, such as medicine and agriculture.
Synthesemethoden
N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide can be synthesized through the reaction of 3,4-dimethylbenzoyl chloride with 3-aminobenzophenone in the presence of a base such as triethylamine. The resulting product is then treated with 2,2-dimethylpropanoyl chloride to obtain N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide. The purity and yield of N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide can be improved through various purification techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide is widely used in scientific research as an insecticide and acaricide due to its potent activity against various pest species. It has been shown to be effective against a wide range of insect and mite species, including the cotton bollworm, the diamondback moth, the two-spotted spider mite, and the house dust mite. N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide is used to study the physiology, biochemistry, and genetics of these pests, as well as their interactions with other organisms and the environment.
Eigenschaften
IUPAC Name |
N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-13-9-10-16(11-14(13)2)18(22)15-7-6-8-17(12-15)21-19(23)20(3,4)5/h6-12H,1-5H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNQKHRKWMQINR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-2,2-dimethylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methoxyphenyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone](/img/structure/B5647987.png)
![2-[(5-methylpyrazin-2-yl)methyl]-9-(phenylacetyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5647995.png)

![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidine](/img/structure/B5648007.png)
![N-1,3-benzodioxol-5-yl-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5648017.png)


![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-N-[2-(pyridin-3-yloxy)phenyl]-L-prolinamide](/img/structure/B5648038.png)
![2-[2-(isopropylthio)ethyl]isoquinolin-1(2H)-one](/img/structure/B5648053.png)
![9-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylcarbonyl)-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5648060.png)
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5648070.png)
![2-benzyl-8-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5648078.png)
![(1S,4R)-2-[2-(phenylsulfonyl)ethyl]-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B5648082.png)
![N-ethyl-8-methyl-N-phenyl[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B5648091.png)